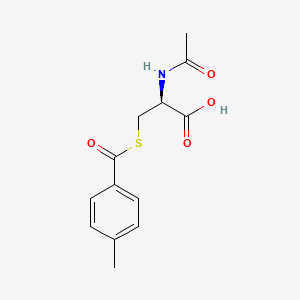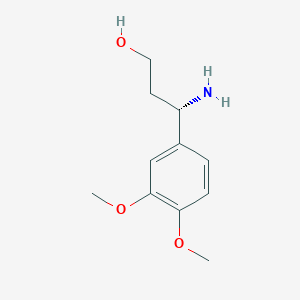
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal is a complex organic compound characterized by its multiple hydroxyl groups and a unique heptanal structure. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal typically involves multi-step organic synthesis techniques. One common approach is the aldol condensation reaction, followed by selective reduction and protection-deprotection steps to introduce the hydroxyl groups at specific positions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze specific reactions, ensuring high yield and stereoselectivity. Alternatively, chemical synthesis routes are optimized for large-scale production, focusing on cost-effectiveness and efficiency. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in organic reactions.
Biology
The compound’s hydroxyl groups allow it to participate in hydrogen bonding, making it useful in studying protein-ligand interactions and enzyme mechanisms. It can also serve as a model compound for understanding carbohydrate metabolism.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Its structural similarity to certain natural products makes it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and biochemical reactions.
相似化合物的比较
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the trimethyl groups.
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-methylhexanal: Contains fewer methyl groups, affecting its chemical properties and reactivity.
Uniqueness
The presence of multiple hydroxyl groups and trimethyl substitutions in (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal makes it unique in terms of its chemical reactivity and potential applications. Its complex stereochemistry also distinguishes it from other similar compounds, providing unique opportunities for research and development.
属性
分子式 |
C10H20O6 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal |
InChI |
InChI=1S/C10H20O6/c1-6(12)7(13)9(3,15)10(4,16)8(2,14)5-11/h5-7,12-16H,1-4H3/t6?,7-,8+,9-,10-/m1/s1 |
InChI 键 |
DSAKBVMOWYDGMT-JNSGDMPLSA-N |
手性 SMILES |
CC([C@H]([C@](C)([C@@](C)([C@](C)(C=O)O)O)O)O)O |
规范 SMILES |
CC(C(C(C)(C(C)(C(C)(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



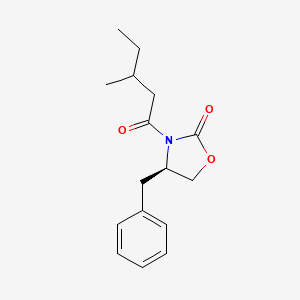
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750439.png)
![(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid](/img/structure/B11750441.png)
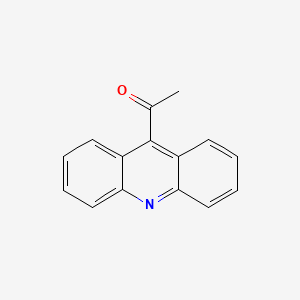
![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750450.png)

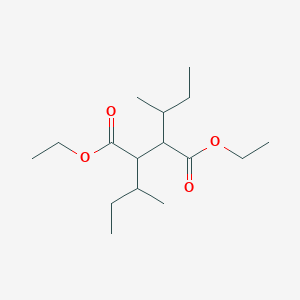
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750474.png)
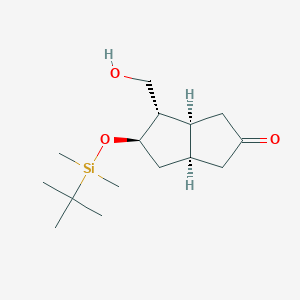
![N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11750491.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750492.png)
